Methyl-D3 methacrylate
Overview
Description
Methyl-D3 methacrylate is a deuterated form of methyl methacrylate, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications. The molecular formula of this compound is D2C=C(CD3)CO2CD3, and it is often used as a monomer in the production of polymers and copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-D3 methacrylate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with deuterated methanol (CD3OD) in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl methacrylate with deuterated alcohols .
Industrial Production Methods: Industrial production of this compound often involves the use of acetone cyanohydrin as an intermediate. The process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylamide sulfate. This intermediate is subsequently esterified with deuterated methanol to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl-D3 methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators such as azobisisobutyronitrile (AIBN).
Copolymerization: It can copolymerize with other monomers like styrene or butadiene to form copolymers with tailored properties.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used for initiating polymerization reactions.
Catalysts: Lewis acids and bases are used in various polymerization processes.
Solvents: Organic solvents like toluene or acetonitrile are often used as reaction media.
Major Products Formed:
Polymers: Poly(this compound) is a major product formed through polymerization.
Copolymers: Various copolymers are formed when this compound is copolymerized with other monomers.
Scientific Research Applications
Methyl-D3 methacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of deuterated polymers, which are valuable in studying polymerization mechanisms and kinetics.
Biology: Deuterated compounds like this compound are used in metabolic studies and tracer experiments to understand biological pathways.
Medicine: It is used in the development of medical devices and drug delivery systems due to its biocompatibility.
Industry: this compound is used in the production of specialty polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl-D3 methacrylate primarily involves its polymerization and copolymerization processes. The deuterium atoms in the compound provide unique isotopic labeling, which helps in tracking and analyzing the polymerization process. The molecular targets include the vinyl groups in the monomer, which undergo radical polymerization to form long polymer chains. The pathways involved include initiation, propagation, and termination steps in the polymerization process .
Comparison with Similar Compounds
Methyl methacrylate: The non-deuterated form of Methyl-D3 methacrylate, widely used in the production of poly(methyl methacrylate) (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar polymerization properties but different physical characteristics.
Butyl methacrylate: A longer-chain methacrylate ester used in the production of flexible polymers.
Uniqueness: this compound is unique due to its deuterium content, which makes it valuable for isotopic labeling and analytical studies. The presence of deuterium atoms provides distinct spectroscopic signatures, making it easier to study reaction mechanisms and polymer structures compared to its non-deuterated counterparts .
Properties
IUPAC Name |
trideuteriomethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i3D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQNEPGJFQJSBK-HPRDVNIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35777-12-9 | |
Record name | Methyl meth-d3-acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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